molecular formula C5H3Cl2NO2S B1276315 4-Chloropyridine-3-sulfonyl chloride CAS No. 33263-44-4

4-Chloropyridine-3-sulfonyl chloride

Cat. No.: B1276315
CAS No.: 33263-44-4
M. Wt: 212.05 g/mol
InChI Key: KCNWYJPUGJYMNO-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H3Cl2NO2S. It is a chlorinated derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position and a chlorine atom at the 4-position of the pyridine ring. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridine-3-sulfonyl chloride typically involves the chlorination of hydroxypyridine-sulphonic acids. The process generally includes the following steps :

  • Chlorine gas is passed into a mixture of hydroxypyridine-sulphonic acid and phosphorus trichloride.
  • The mixture is heated to temperatures between 100°C and 120°C.
  • Phosphorus oxychloride formed during the reaction is removed by distillation.
  • The residue is taken up with an organic solvent.
  • The liquid phase is distilled under vacuum to obtain the chlorinated pyridine-sulphonic acid chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced distillation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Chloropyridine-3-sulfonyl chloride serves as a crucial building block in the synthesis of various organic compounds. It is commonly used to produce:

  • Sulfonamides : Formed by reacting with amines, these compounds exhibit diverse biological activities.
  • Sulfonates : Created through reactions with alcohols.
  • Sulfonothioates : Resulting from interactions with thiols.

These derivatives are essential in drug development and agrochemical synthesis .

Biological Applications

The compound has shown significant potential in biological research:

  • Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting their potential as scaffolds for new antibiotics. A study highlighted that certain derivatives inhibited bacterial growth significantly.
  • Anti-inflammatory Effects : Preliminary studies indicate that some derivatives can reduce inflammation markers in vitro, pointing towards therapeutic applications in inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Production of Specialty Chemicals : It serves as an intermediate in the manufacture of various specialty chemicals.
  • Pharmaceutical Development : The compound is integral to synthesizing drugs with anti-inflammatory, antipyretic, cardiovascular, hypoglycemic, and diuretic properties. For example, it is involved in producing torasemide, a drug used for managing hypertension and edema .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed their ability to inhibit the growth of multiple bacterial strains. This research emphasizes the potential for developing new antimicrobial agents based on these derivatives.

Case Study 2: Anti-inflammatory Properties

Research indicated that certain derivatives could lower inflammation markers in cell cultures. This suggests that these compounds may have therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloropyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison: 4-Chloropyridine-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution and coupling reactions. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, distinguishing it from its sulfonamide and sulfonic acid counterparts .

Biological Activity

4-Chloropyridine-3-sulfonyl chloride is a versatile compound in organic synthesis, characterized by its electrophilic sulfonyl chloride group and chlorinated pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C5ClNO2S\text{C}_5\text{Cl}\text{N}\text{O}_2\text{S}. It typically appears as a solid and is known for its reactivity, especially in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. Its synthesis can be achieved through various methods, including reactions involving pyridine-3-sulfonic acid and phosphorus pentachloride .

Antibacterial and Antifungal Properties

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from it have shown promise in inhibiting bacterial growth, potentially serving as scaffolds for new antimicrobial agents. Some studies suggest that these derivatives may also possess anti-inflammatory properties, although further investigation is required to elucidate these effects fully .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, suggesting their potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research indicates that certain derivatives may reduce inflammation markers in vitro, pointing towards their potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to form sulfonamide derivatives upon reaction with amines. These sulfonamides can interact with bacterial enzymes, disrupting their function and leading to cell death. The unique chlorination at the 4-position enhances electrophilicity, facilitating nucleophilic attack by biological targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityNotes
This compoundAntibacterial, antifungalEffective against various strains
Pyridine-3-sulfonyl chlorideModerate antibacterialLess reactive due to lack of chlorination
4-Fluoropyridine-3-sulfonyl chlorideAntimicrobialDifferent reactivity profile

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

  • Using Pyridine-3-Sulfonic Acid : A common method involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride under controlled conditions to yield high purity levels .
  • Alternative Routes : Other methods include using chlorinated solvents or variations in temperature and pressure to optimize yield and purity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloropyridine-3-sulfonyl chloride to maximize yield and purity?

To synthesize this compound, a sulfonation reaction using sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions is commonly employed. Key parameters include:

  • Temperature : Maintain between 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonation).
  • Solvent : Use inert solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to sulfuryl chloride ensures complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from chloroform) isolates the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons in the pyridine ring (δ 8.5–9.0 ppm) and absence of impurities like unreacted starting material.
    • ¹³C NMR : Confirm sulfonyl chloride group presence (C-SO₂Cl signal at ~125–130 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks at m/z 212.05 (C₅H₃Cl₂NO₂S) .
  • FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map Reaction Pathways : Identify transition states and intermediates for substitutions at the sulfonyl chloride or chloropyridine positions.
  • Predict Regioselectivity : Compare activation energies for nucleophilic attack at the 4-chloro vs. 3-sulfonyl sites.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reactions in solvents like DMF or acetonitrile .
    Example: A study on 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride derivatives revealed higher reactivity at sulfonyl groups due to electron-withdrawing effects, validated by DFT .

Q. What strategies resolve discrepancies in biological activity data among derivatives of this compound?

  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace chlorine with nitro or methoxy groups) and correlate with bioassay results (e.g., enzyme inhibition).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays.
  • Controlled Replicates : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to reduce variability in anti-proliferative studies. For example, derivatives with 3-nitro substituents showed inconsistent cytotoxicity due to redox-sensitive metabolite generation .

Q. How should researchers handle contradictions in thermal stability data for sulfonyl chloride intermediates?

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert (N₂) vs. oxidative (air) atmospheres.
  • Kinetic Studies : Apply the Ozawa-Flynn-Wall method to calculate activation energy (Eₐ) for decomposition.
  • By-Product Analysis : Use GC-MS to identify volatile degradation products (e.g., SO₂ or HCl gas). For instance, this compound decomposes above 150°C, releasing HCl, which accelerates degradation in humid environments .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • PPE : Use nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Perform reactions in a fume hood to avoid inhaling HCl vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How can researchers optimize the synthesis of sulfonamide derivatives from this compound?

  • Amine Selection : Primary amines (e.g., methylamine) react faster than bulky secondary amines.
  • Base Catalysis : Use Et₃N or DMAP to neutralize HCl and drive the reaction.
  • Workup : Extract unreacted amine with dilute HCl (pH 3–4) and purify via flash chromatography. Example: Coupling with cyclopropylamine yielded a sulfonamide with 85% purity, confirmed by HPLC .

Properties

IUPAC Name

4-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWYJPUGJYMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423643
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-44-4
Record name 4-Chloro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring, whereby the sump temperature increases to about 80° C. In about 3 hours, 1092 g (15.4 mol) chlorine gas are passed into the reaction mixture which is immediately taken up by the mixture. With HCl evolution, the sump temperature increases to about 100° C. After 24 hours under reflux, whereby the sump temperature increases to 110° C. into the boiling range of the phosphorus oxychloride, the mixture becomes almost clear. 5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum and can be reused. The residue is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling, mixed portionwise with 2600 ml water at a maximum of 30° C. After separation of the phases, the organic phase is stirred up twice with, in each case, 2500 ml water. By distilling off of the solvent and drying in a vacuum, the 4-chloropyridine-3-sulphonic acid chloride can be isolated in practically quantitative yield.
Quantity
1137.5 g
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1345 mL
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1092 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloropyridine-3-sulfonyl chloride
4-Chloropyridine-3-sulfonyl chloride
4-Chloropyridine-3-sulfonyl chloride
4-Chloropyridine-3-sulfonyl chloride

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